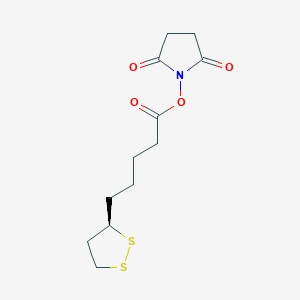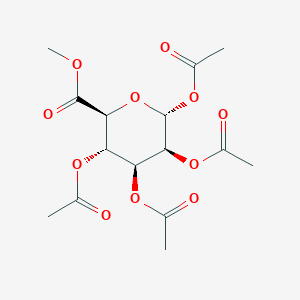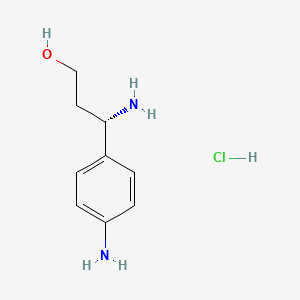
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reduction of a corresponding nitro compound followed by amination. The reaction conditions may include the use of reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like iron or tin chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of the amine derivative.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) or tin chloride (SnCl2) are often used.
Substitution: Various alkyl halides and strong acids or bases may be employed.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated products
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as an intermediate in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the amino group on the propanol chain.
3-Amino-1-propanol: Lacks the phenyl group, making it a simpler amino alcohol.
4-Aminobenzyl alcohol: Contains a benzyl group instead of a propanol chain.
Uniqueness: The presence of both amino and hydroxyl groups on the same carbon chain, along with the specific stereochemistry (3S), makes this compound unique and valuable in various applications.
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYLBVBGLLORG-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
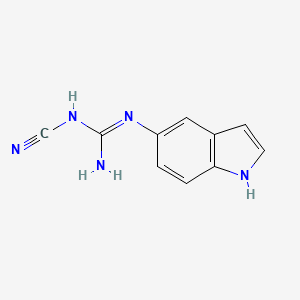
![1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindole-3-carbaldehyde](/img/structure/B8055722.png)
![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)
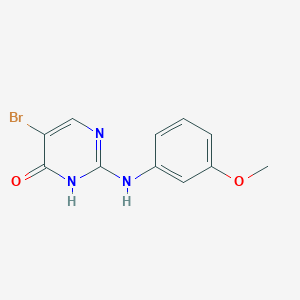
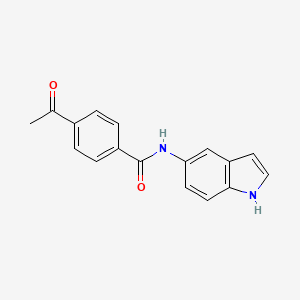
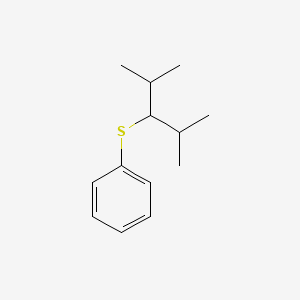
![Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)
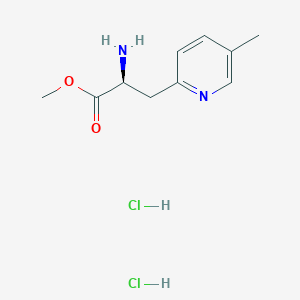
![(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid; 1,3-dichloro-5-methylbenzene](/img/structure/B8055784.png)
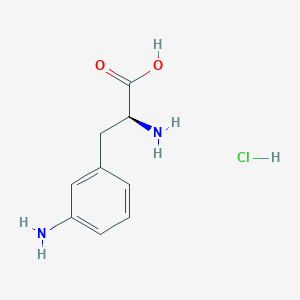
![tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8055794.png)
